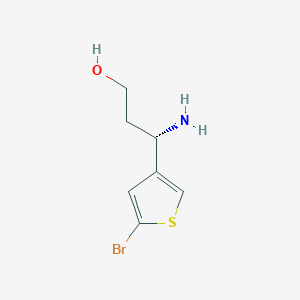
(3S)-3-Amino-3-(5-bromo(3-thienyl))propan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-Amino-3-(5-bromo(3-thienyl))propan-1-OL is a chiral compound that contains an amino group, a brominated thiophene ring, and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(5-bromo(3-thienyl))propan-1-OL typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formation of Amino Alcohol: The brominated thiophene is then reacted with an appropriate chiral amino alcohol precursor under controlled conditions to form the desired product. This step may involve the use of protecting groups and subsequent deprotection steps to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent coupling reactions. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-3-Amino-3-(5-bromo(3-thienyl))propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of various substituted thiophene derivatives.
Applications De Recherche Scientifique
(3S)-3-Amino-3-(5-bromo(3-thienyl))propan-1-OL has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (3S)-3-Amino-3-(5-bromo(3-thienyl))propan-1-OL depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The brominated thiophene ring and the chiral center play crucial roles in its binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S)-3-Amino-3-(5-chloro(3-thienyl))propan-1-OL: Similar structure but with a chlorine atom instead of bromine.
(3S)-3-Amino-3-(5-methyl(3-thienyl))propan-1-OL: Similar structure but with a methyl group instead of bromine.
(3S)-3-Amino-3-(5-fluoro(3-thienyl))propan-1-OL: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
(3S)-3-Amino-3-(5-bromo(3-thienyl))propan-1-OL is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The chiral center also adds to its uniqueness, making it valuable for applications requiring specific stereochemistry.
Propriétés
Formule moléculaire |
C7H10BrNOS |
|---|---|
Poids moléculaire |
236.13 g/mol |
Nom IUPAC |
(3S)-3-amino-3-(5-bromothiophen-3-yl)propan-1-ol |
InChI |
InChI=1S/C7H10BrNOS/c8-7-3-5(4-11-7)6(9)1-2-10/h3-4,6,10H,1-2,9H2/t6-/m0/s1 |
Clé InChI |
CDJOZESYBYRKCL-LURJTMIESA-N |
SMILES isomérique |
C1=C(SC=C1[C@H](CCO)N)Br |
SMILES canonique |
C1=C(SC=C1C(CCO)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


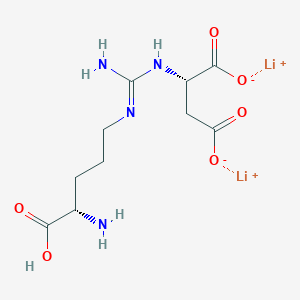
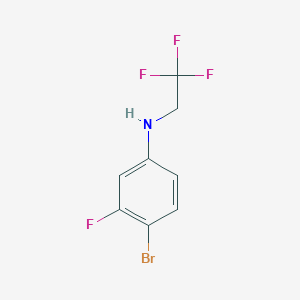
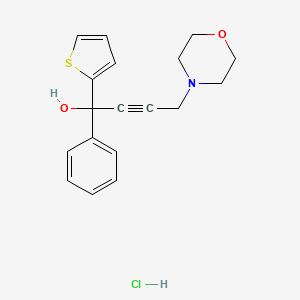

![1-(Bicyclo[2.2.1]heptan-2-YL)-1H-pyrazol-4-amine](/img/structure/B13073595.png)
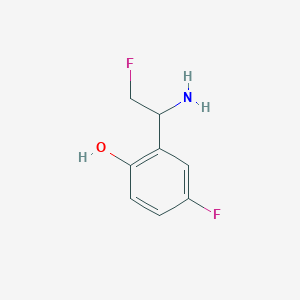


![(E)-N-[2-(1H-indol-3-yl)ethyl]-4-methylpent-2-enamide](/img/structure/B13073612.png)
![2-[2-(Methylamino)ethyl]benzoic acid](/img/structure/B13073624.png)
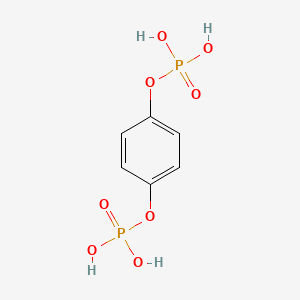
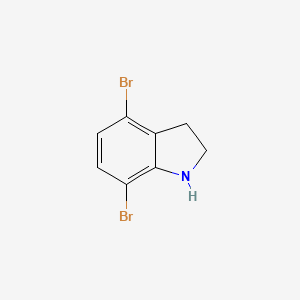
![Methyl 5-[3-(trifluoromethyl)phenyl]oxolane-2-carboxylate](/img/structure/B13073639.png)
![3-Bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylicacid](/img/structure/B13073645.png)
